molecular formula C8H17NO B2470815 2-(Piperidin-2-yl)propan-1-ol CAS No. 28885-31-6

2-(Piperidin-2-yl)propan-1-ol

Cat. No. B2470815
CAS RN: 28885-31-6
M. Wt: 143.23
InChI Key: PBSQWFYZTKKZRE-UHFFFAOYSA-N
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Description

“2-(Piperidin-2-yl)propan-1-ol” is a compound with the molecular formula C8H17NO . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years. A review paper by Frolov and Vereshchagin summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

  • Neurotransmitter Modulation 2-(Piperidin-2-yl)propan-1-ol has been investigated for its effects on neurotransmitter systems, including dopamine, norepinephrine, and serotonin. Researchers are interested in understanding its potential as a treatment for various neurological and psychiatric disorders.
  • Antioxidant Properties

    • Naturally occurring piperidine-based compounds, such as piperine , contain the piperidine moiety. Piperine, found in plants of the Piperaceae family, exhibits powerful antioxidant action by inhibiting or suppressing free radicals. Its pharmaceutical value extends to activities against cancer, inflammation, hypertension, and asthma .

    Anticancer Activity

    • Several piperidine alkaloids isolated from natural herbs have demonstrated antiproliferative and antimetastatic effects on various types of cancers. Notable examples include piperine , Evodiamine , Matrine , Berberine , and Tetrandine . These compounds hold promise for cancer therapy both in vitro and in vivo .

    Anti-Inflammatory Potential

    • The piperidine moiety contributes to the anti-inflammatory properties of certain compounds. Researchers explore how 2-(Piperidin-2-yl)propan-1-ol and related derivatives can modulate inflammatory pathways and potentially alleviate inflammatory conditions .

    Alzheimer’s Disease Research

    • The piperidine nucleus has drawn attention in the context of Alzheimer’s disease. Researchers explore whether compounds containing this moiety can impact neurodegenerative processes, cognitive decline, or amyloid aggregation .

Future Directions

Piperidine derivatives, including “2-(Piperidin-2-yl)propan-1-ol”, have significant potential in drug design due to their presence in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the biological activity of these compounds.

properties

IUPAC Name

2-piperidin-2-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-10)8-4-2-3-5-9-8/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSQWFYZTKKZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-2-yl)propan-1-ol

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